4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile
Descripción
Propiedades
IUPAC Name |
4-[(4-methyl-6-oxopyrimidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-6-13(17)16(9-15-10)8-12-4-2-11(7-14)3-5-12/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUAAXGVYPLUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoester or β-diketone, with urea or thiourea.
Methylation: The pyrimidinone core is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Benzonitrile Attachment:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.
Substitution: Methyl iodide (CH₃I), dimethyl sulfate ((CH₃O)₂SO₂), and amines.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Methylated derivatives and various substituted pyrimidinones.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a pyrimidine ring fused with a benzonitrile moiety, contributing to its unique pharmacological properties. Its molecular formula is , and it has a molecular weight of 254.29 g/mol. The structure can be represented as follows:
Medicinal Chemistry
Antiviral Activity : Research indicates that compounds similar to 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile exhibit antiviral properties. For instance, derivatives of dihydropyrimidinones have been investigated for their efficacy against various viral infections, including HIV and influenza .
Anticancer Properties : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structural features may allow it to interact with specific enzymes involved in cancer cell metabolism, potentially leading to therapeutic applications in oncology .
Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which is crucial in the development of drugs targeting specific pathways in diseases like cancer and viral infections. Its ability to modulate enzyme activity makes it a candidate for further research in pharmacology .
Drug Discovery
Lead Compound Development : 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its derivatives are synthesized and screened for biological activity, leading to the identification of more potent analogs with improved efficacy and safety profiles .
Case Study 1: Antiviral Screening
A study conducted by researchers at a pharmaceutical company evaluated various pyrimidine derivatives for antiviral activity. Among them, 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile demonstrated significant inhibition of viral replication in vitro. Further optimization of the structure led to enhanced potency against HIV .
Case Study 2: Anticancer Research
In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that it effectively reduced cell viability through apoptosis induction mechanisms. This study highlights its potential as a chemotherapeutic agent .
Mecanismo De Acción
The mechanism by which 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Key Observations:
Linkage Type: The target compound’s methylene bridge (vs.
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target’s methyl group. Aromatic Systems: Quinoline-based analogs (e.g., Q-B2) exhibit fluorescence due to extended π-conjugation, absent in the pyrimidine-centric target compound .
Synthetic Yields : Hydrazinyl derivatives (e.g., ) are synthesized in high yields (70–85%) using glacial acetic acid, whereas the target compound’s synthesis may require optimized conditions for similar efficiency.
Physicochemical Properties
- Solubility: The nitrile group enhances polarity, but the methylene bridge and methyl substituent reduce aqueous solubility compared to hydroxyl- or amino-linked analogs (e.g., ).
- Thermal Stability : Pyrimidine derivatives generally exhibit higher thermal stability than pyridazine-based compounds (e.g., ) due to reduced ring strain.
Characterization Methods
- Spectroscopy: IR and <sup>1</sup>H-NMR are standard for confirming functional groups and linkage types (e.g., methylene vs. amino bridges) .
Actividad Biológica
The compound 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile is a member of the pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 6294-37-7 |
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile have been shown to inhibit various viral enzymes, including RNA polymerases crucial for viral replication. Notably, some derivatives have demonstrated IC50 values in the low micromolar range against hepatitis C virus (HCV) NS5B polymerase, suggesting a promising avenue for antiviral drug development .
Anticancer Properties
The anticancer potential of this compound class has also been explored. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study reported that certain pyrimidine analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 30 µM . This suggests that 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile could be a candidate for further anticancer investigations.
Enzyme Inhibition
Compounds containing the pyrimidine moiety have been identified as inhibitors of several key enzymes involved in disease processes. Specifically, some studies have highlighted their role as inhibitors of tyrosinase, an enzyme linked to melanin production and associated with hyperpigmentation disorders. The inhibitory activity was assessed using in vitro assays where the compound demonstrated effective inhibition at relatively low concentrations .
Study on Antiviral Efficacy
A recent investigation focused on the antiviral efficacy of pyrimidine derivatives against HCV NS5B polymerase. The study utilized a series of synthesized compounds and evaluated their inhibitory effects. Among these, compounds structurally related to 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile showed promising results with an EC50 value of approximately 32 μM, indicating significant antiviral activity .
Anticancer Activity Evaluation
Another study evaluated the cytotoxic effects of various pyrimidine derivatives on breast cancer cell lines. The results indicated that specific compounds led to a reduction in cell viability by more than 50% at concentrations below 20 µM after 48 hours of treatment. This highlights the potential of these compounds as therapeutic agents in oncology .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
